2,5-Cyclohexadien-1-one, 4,4-dimethoxy-3-methyl-
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Overview
Description
2,5-Cyclohexadien-1-one, 4,4-dimethoxy-3-methyl- is an organic compound with the molecular formula C9H12O3 It is a derivative of cyclohexadienone, characterized by the presence of two methoxy groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 4,4-dimethoxy-3-methyl- typically involves the reaction of 4-methoxyphenol with formaldehyde and a methylating agent under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 2-4 hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is usually purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadien-1-one, 4,4-dimethoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Cyclohexanol derivatives
Substitution: Halogenated cyclohexadienones
Scientific Research Applications
2,5-Cyclohexadien-1-one, 4,4-dimethoxy-3-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 4,4-dimethoxy-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Cyclohexadiene-1,4-dione, 2,3-dimethyl-
- 2,5-Cyclohexadiene-1,4-dione, 2,6-dimethyl-
- 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-
Uniqueness
2,5-Cyclohexadien-1-one, 4,4-dimethoxy-3-methyl- is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties.
Properties
CAS No. |
72054-83-2 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4,4-dimethoxy-3-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H12O3/c1-7-6-8(10)4-5-9(7,11-2)12-3/h4-6H,1-3H3 |
InChI Key |
MVPZVULCKPPSHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=CC1(OC)OC |
Origin of Product |
United States |
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